
(2E)-1-(4-methoxyphenyl)-3-(morpholin-4-yl)prop-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-methoxyphenyl)-3-(4-morpholinyl)-2-propen-1-one is a carbonyl compound.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
(2E)-1-(4-methoxyphenyl)-3-(morpholin-4-yl)prop-2-en-1-one and its derivatives have been widely explored in synthesis and characterization studies. Tan Bin (2011) reported the synthesis of a related compound, 2-(4-Methoxyphenyl)-3-methyl morpholine hydrochloride, highlighting the process's high yield and operational ease (Tan Bin, 2011). Similarly, N. V. Sadgir et al. (2020) synthesized a derivative compound and characterized it using various spectroscopic techniques, demonstrating its moderate antimicrobial activity (N. V. Sadgir et al., 2020).
Nonlinear Optical Properties
Elizabeth Mathew et al. (2019) conducted theoretical and experimental studies on the nonlinear optical properties of novel chalcone derivatives, including a compound structurally similar to (2E)-1-(4-methoxyphenyl)-3-(morpholin-4-yl)prop-2-en-1-one (Elizabeth Mathew et al., 2019).
Antimicrobial and Antioxidant Activities
Research has shown that some derivatives exhibit antimicrobial and antioxidant properties. For example, Baskar et al. (2012) synthesized and tested biphenyl-based compounds, including a derivative of (2E)-1-(4-methoxyphenyl)-3-(morpholin-4-yl)prop-2-en-1-one, revealing their efficacy as corrosion inhibitors and potential antioxidant activity (Baskar et al., 2012).
Anticancer Potential
Several studies have synthesized and evaluated derivatives for their antiproliferative activities against various cancer cells. For instance, Tseng et al. (2013) identified potential lead compounds for further development in cancer treatment (Tseng et al., 2013).
Pharmaceutical Intermediate
Wang et al. (2016) highlighted the significance of a structurally similar compound as an intermediate in synthesizing biologically active compounds, particularly in cancer research (Wang et al., 2016).
Propiedades
Fórmula molecular |
C14H17NO3 |
|---|---|
Peso molecular |
247.29 g/mol |
Nombre IUPAC |
(E)-1-(4-methoxyphenyl)-3-morpholin-4-ylprop-2-en-1-one |
InChI |
InChI=1S/C14H17NO3/c1-17-13-4-2-12(3-5-13)14(16)6-7-15-8-10-18-11-9-15/h2-7H,8-11H2,1H3/b7-6+ |
Clave InChI |
UBJDFKYEOFOQTO-VOTSOKGWSA-N |
SMILES isomérico |
COC1=CC=C(C=C1)C(=O)/C=C/N2CCOCC2 |
SMILES |
COC1=CC=C(C=C1)C(=O)C=CN2CCOCC2 |
SMILES canónico |
COC1=CC=C(C=C1)C(=O)C=CN2CCOCC2 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



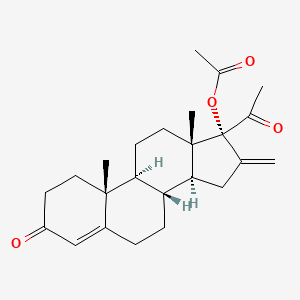
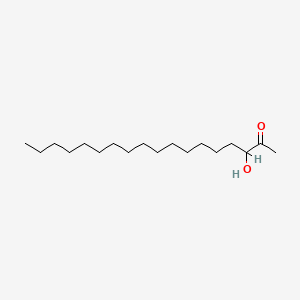
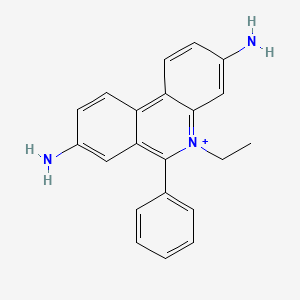


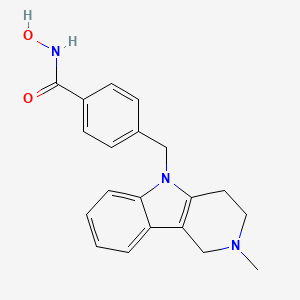
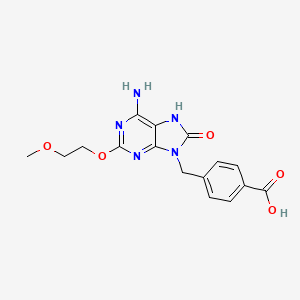
![[4,5,6,7-Tetrabromo-2-(Dimethylamino)-1h-Benzimidazol-1-Yl]acetic Acid](/img/structure/B1194547.png)